N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride involves several steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . The compound may also interact with other cellular targets, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole and furan rings, along with the morpholine moiety, which may contribute to its distinct biological activities.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)furan-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S.ClH/c1-15-6-7-16(2)21-20(15)24-23(30-21)26(9-5-8-25-10-12-28-13-11-25)22(27)19-14-17(3)29-18(19)4;/h6-7,14H,5,8-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAUNVGWCCYZNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=C(OC(=C4)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.